molecular formula C12H9FN2O3 B2979380 [3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 1338690-16-6

[3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Cat. No.: B2979380
CAS No.: 1338690-16-6
M. Wt: 248.213
InChI Key: BZEVTOJBCRAPFD-UHFFFAOYSA-N
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Description

“[3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid” is a chemical compound with the linear formula C12H9FN2O3 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound is used by early discovery researchers .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H9FN2O3 . The molecular weight of this compound is 248.216 .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 248.216 . The compound has a linear formula of C12H9FN2O3 .

Scientific Research Applications

Synthesis and Anticancer Activity

  • A study on the synthesis of new series of 3(2h)-one pyridazinone derivatives, aimed at potential antioxidant activity, demonstrated that these compounds exhibit potent antioxidant properties at a concentration of 50µg/ml. Molecular docking studies suggested their effectiveness in in-vitro anti-oxidant activity through DPPH radical scavenging and hydrogen peroxide scavenging activity (Mehvish & Kumar, 2022).

Synthesis for Fused Azines

  • Research on the synthesis of a new class of pyridazin-3-one derivatives for the development of fused azines indicated excellent yield and potential for further applications. The study elaborated on the synthesis route and its utility in creating novel compounds with desirable properties (Ibrahim & Behbehani, 2014).

Anti-inflammatory and Analgesic Activities

  • Another research focused on the synthesis of imidazolyl acetic acid derivatives, exploring their anti-inflammatory and analgesic activities. The compounds showed significant activity against carrageenan-induced rat paw edema and were effective in the writhing test in albino mice, highlighting their therapeutic potential (Khalifa & Abdelbaky, 2008).

Novel α-Aminophosphonates as Anticancer Agents

  • A study on the design, synthesis, and biological evaluation of novel α-aminophosphonates based on quinazolinone moiety revealed that these compounds exhibit excellent to moderate anti-proliferative activity against various cancer cell lines. The findings suggest their potential as anticancer agents, supported by DFT calculations and theoretical FT-IR studies (Awad et al., 2018).

Diuretic Series Development

  • Investigation into a series of oxyacetic acids for diuretic activity in animals identified specific structural requirements for effective diuretic action. This research contributes to the development of new therapeutic agents for managing conditions requiring diuretic intervention (Shutske et al., 1982).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

Properties

IUPAC Name

2-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c13-9-3-1-2-8(6-9)10-4-5-11(16)15(14-10)7-12(17)18/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEVTOJBCRAPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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